molecular formula C25H27NO8 B11075638 Ethyl 7-(furan-2-yl)-2,5-dioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate

Ethyl 7-(furan-2-yl)-2,5-dioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate

Cat. No.: B11075638
M. Wt: 469.5 g/mol
InChI Key: MUJXGMWARSVMMC-UHFFFAOYSA-N
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Description

Ethyl 7-(furan-2-yl)-2,5-dioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a furan ring, a quinoline core, and a trimethoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of Ethyl 7-(furan-2-yl)-2,5-dioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an appropriate acyl chloride.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached through a Suzuki coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated quinoline intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these reactions to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Ethyl 7-(furan-2-yl)-2,5-dioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione using oxidizing agents such as potassium permanganate.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives using reducing agents like sodium borohydride.

    Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

Scientific Research Applications

Ethyl 7-(furan-2-yl)-2,5-dioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biomolecules.

    Material Science: The compound’s structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

    Pharmacology: Research is conducted to understand its pharmacokinetics and pharmacodynamics, which can lead to the development of new drugs.

Mechanism of Action

The mechanism of action of Ethyl 7-(furan-2-yl)-2,5-dioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit key enzymes involved in disease pathways, such as kinases or proteases.

    Modulating Receptors: The compound may bind to and modulate the activity of receptors, such as G-protein coupled receptors or ion channels.

    Interfering with DNA/RNA: It can interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Ethyl 7-(furan-2-yl)-2,5-dioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate can be compared with similar compounds, such as:

    Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate: Both compounds contain a furan ring, but differ in their core structures and functional groups.

    2-Aminothiazole Derivatives: These compounds share some structural similarities and are also studied for their biological activities, particularly in anticancer research.

    Imidazole Containing Compounds: Imidazole derivatives are another class of heterocyclic compounds with diverse biological activities, making them comparable in terms of research interest.

Properties

Molecular Formula

C25H27NO8

Molecular Weight

469.5 g/mol

IUPAC Name

ethyl 7-(furan-2-yl)-2,5-dioxo-4-(3,4,5-trimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-6-carboxylate

InChI

InChI=1S/C25H27NO8/c1-5-33-25(29)22-15(17-7-6-8-34-17)11-16-21(23(22)28)14(12-20(27)26-16)13-9-18(30-2)24(32-4)19(10-13)31-3/h6-10,14-15,22H,5,11-12H2,1-4H3,(H,26,27)

InChI Key

MUJXGMWARSVMMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(CC(=O)N2)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CO4

Origin of Product

United States

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